REACTION_CXSMILES
|
P(Cl)(Cl)(Cl)(Cl)Cl.[I:7][C:8]1[CH:16]=[C:15]([Cl:17])[CH:14]=[CH:13][C:9]=1[C:10]([OH:12])=O.[Al+3].[Cl-].[Cl-].[Cl-]>ClCCCl>[Cl:17][C:15]1[CH:14]=[CH:13][C:9]([C:10]([C:8]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:9]=2)=[O:12])=[C:8]([I:7])[CH:16]=1 |f:2.3.4.5|
|
Name
|
|
Quantity
|
1.47 g
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
IC1=C(C(=O)O)C=CC(=C1)Cl
|
Name
|
|
Quantity
|
0.94 g
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Name
|
ice
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The bath was removed
|
Type
|
TEMPERATURE
|
Details
|
to warm to 25°
|
Type
|
TEMPERATURE
|
Details
|
maintained there for 3 hr
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The volatiles were removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in 35 mL of fresh 1,2-chloroethane
|
Type
|
CUSTOM
|
Details
|
again evaporated
|
Type
|
DISSOLUTION
|
Details
|
The residual oil was dissolved in 70 mL of benzene
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0°
|
Type
|
TEMPERATURE
|
Details
|
to warm to 25°
|
Type
|
TEMPERATURE
|
Details
|
maintained there overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
warmed
|
Type
|
EXTRACTION
|
Details
|
extracted with Et2O (3×100 mL)
|
Type
|
WASH
|
Details
|
The combined Et2O layers were washed with saturated NaHCO3 (2×200 mL), saturated NaCl (1×300 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvents removed in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=C(C(=O)C2=CC=CC=C2)C=C1)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 164.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |